9-Borabicyclo[3.3.1]nonane

Catalog No.
S622674
CAS No.
280-64-8
M.F
C8H14B
M. Wt
121.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Borabicyclo[3.3.1]nonane

CAS Number

280-64-8

Product Name

9-Borabicyclo[3.3.1]nonane

Molecular Formula

C8H14B

Molecular Weight

121.01 g/mol

InChI

InChI=1S/C8H14B/c1-3-7-5-2-6-8(4-1)9-7/h7-8H,1-6H2

InChI Key

AMKGKYQBASDDJB-UHFFFAOYSA-N

SMILES

[B]1C2CCCC1CCC2

Synonyms

9-BBN compound, 9-borabicyclo(3,3,1)nonane

Canonical SMILES

[B]1C2CCCC1CCC2

9-Borabicyclo[3.3.1]nonane, also known as 9-BBN or banana borane, is a colorless solid organoborane compound widely used in organic chemistry as a hydroboration reagent []. It exists as a hydride-bridged dimer structure that readily cleaves in the presence of reducible substrates []. Due to its unique structure and properties, 9-BBN plays a significant role in organic synthesis, particularly in the preparation of terminal alcohols.


Molecular Structure Analysis

The key feature of 9-BBN's structure is the bicyclic ring system composed of two cyclohexane rings bridged by a boron atom and a hydrogen atom. This unique arrangement creates a sterically hindered environment around the boron atom []. The nickname "banana borane" stems from the resemblance of the simplified structure to a banana, with the boron atom representing the curved portion and the two cyclohexane rings forming the elongated part []. This steric hindrance is crucial for the regioselectivity observed in hydroboration reactions with 9-BBN.


Chemical Reactions Analysis

Synthesis:

9-BBN is prepared by the reaction of 1,5-cyclooctadiene and borane (BH3), typically in ethereal solvents like diethyl ether [].

1,5-cyclooctadiene + 2 BH3 → 9-BBN (dimer) + H2

Commercially, 9-BBN is available as a solution in tetrahydrofuran (THF) or as a solid [].

Applications:

One of the most important reactions involving 9-BBN is hydroboration. In this reaction, 9-BBN reacts with alkenes to form organoboranes. The regioselectivity of 9-BBN favors the anti-Markovnikov addition, where the boron atom becomes attached to the less substituted carbon of the alkene. This regioselectivity is attributed to the steric bulk around the boron atom, which hinders its approach to the more substituted carbon.

Following hydroboration, the organoborane can be further manipulated to generate various functional groups. For instance, oxidative cleavage with hydrogen peroxide (H2O2) in an aqueous potassium hydroxide (KOH) solution converts the organoborane to a terminal alcohol. This reaction sequence makes 9-BBN particularly valuable for the synthesis of primary alcohols.

Here's the complete reaction sequence for converting an alkene to a primary alcohol using 9-BBN:

alkene + 9-BBN (dimer) → organoboraneorganoborane + H2O2 + KOH → primary alcohol + B(OH)3 + KOH

Physical and Chemical Properties

  • Chemical Formula: C16H30B2 []
  • Molar Mass: 244.04 g/mol []
  • Melting Point: 153-155 °C (307-311 °F) []
  • Density: 894 kg/m³ []
  • Solubility: Soluble in organic solvents like THF and diethyl ether []
  • Stability: Relatively stable under inert conditions but decomposes upon exposure to air and moisture [].

UNII

4K4J8L1OG9

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (68.8%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (68.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

280-64-8

Wikipedia

9-borabicyclo[3.3.1]nonane

General Manufacturing Information

9-Borabicyclo[3.3.1]nonane: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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